3-Piperidinecarbonitrile, 6-(1H-benzimidazol-2-yl)-2-oxo-4-phenyl-
Description
6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural uniqueness.
Properties
CAS No. |
62306-41-6 |
|---|---|
Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C19H16N4O/c20-11-14-13(12-6-2-1-3-7-12)10-17(23-19(14)24)18-21-15-8-4-5-9-16(15)22-18/h1-9,13-14,17H,10H2,(H,21,22)(H,23,24) |
InChI Key |
AXKYKHHKKRNXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)NC1C2=NC3=CC=CC=C3N2)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between o-phenylenediamine and 2-benzoylcyclohexanone can lead to the formation of the benzimidazole ring, followed by further functionalization to introduce the piperidine and carbonitrile groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbonitrile group (−C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:
This reaction is critical for generating intermediates with enhanced solubility or biological activity.
Experimental Conditions :
-
Acidic Hydrolysis : Reflux with 6M HCl at 100°C for 6–8 hours.
-
Basic Hydrolysis : Treatment with NaOH (10% w/v) in ethanol under reflux .
Nucleophilic Substitution
The carbonitrile group and electron-deficient positions on the benzimidazole ring are susceptible to nucleophilic attack.
Reactivity with Amines
Reaction with primary amines (e.g., aniline) forms amidine derivatives via nucleophilic addition:
Example: Condensation with 4-methylaniline yields substituted anilides under reflux in ethanol .
Key Data :
| Amine | Product | Yield | Conditions |
|---|---|---|---|
| Aniline | N-Phenylamidine derivative | 77% | Ethanol, reflux (3 h) |
| 4-Methylaniline | N-(4-Methylphenyl)amidine derivative | 72% | Ethanol, reflux (3 h) |
Condensation Reactions
The compound participates in Knoevenagel and aldol condensations due to its α-hydrogen adjacent to the carbonyl group.
Benzylidene Derivatives
Reaction with aromatic aldehydes (e.g., benzaldehyde) forms benzylidene derivatives. For instance:
Conditions : Ethanol, piperidine catalyst, reflux (3 h) .
Examples :
| Aldehyde | Product | Yield |
|---|---|---|
| Benzaldehyde | Ethyl 2-(1H-benzimidazol-2-yl)-3-phenylacrylate | 77% |
| 4-Chlorobenzaldehyde | Chlorinated benzylidene derivative | 68% |
Cyclization Reactions
The piperidine and benzimidazole moieties facilitate intramolecular cyclization.
Pyrazole Formation
Reaction with hydrazine derivatives yields pyrazole-fused heterocycles:
Conditions : Hydrazine hydrate in ethanol, reflux (6 h) .
Spirocyclization
Under strong bases (e.g., lithium diisopropylamide), spirocyclic frameworks form via deprotonation and intramolecular attack:
Mechanism :
Conditions : Tetrahydrofuran (THF), −20°C to 10°C, 1–2 h .
Multi-Component Reactions (MCRs)
The compound engages in MCRs due to its multifunctional groups.
Biginelli-Type Reactions
In the presence of aldehydes and urea derivatives, it forms dihydropyrimidinones under solvent-free conditions :
Catalyst : Phosphomolybdic acid nanoparticles on imidazole-functionalized Fe3O4@SiO2 .
Yield : 70–85% (varies with substituents) .
Reactivity with Electrophiles
The benzimidazole nitrogen can undergo alkylation or acylation.
Acylation
Reaction with acetyl chloride forms N-acetyl derivatives:
Conditions : Dichloromethane, triethylamine, 0–30°C .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of benzimidazole possess significant anticancer properties. Specifically, compounds containing both benzimidazole and piperidine structures have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that 3-piperidinecarbonitrile derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. The combination of the piperidine and benzimidazole moieties contributes to its ability to disrupt microbial cell membranes. In vitro studies have reported effective inhibition against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
1.3 Central Nervous System Disorders
Given the structural similarity to known psychoactive compounds, 3-piperidinecarbonitrile has been explored for its effects on the central nervous system. Preliminary studies suggest that it may exhibit anxiolytic or antidepressant-like effects, warranting further investigation into its mechanism of action and therapeutic potential for treating mood disorders .
Material Science
2.1 Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows for various functionalization reactions, making it a valuable building block in synthetic chemistry .
2.2 Polymer Chemistry
In the field of materials science, derivatives of 3-piperidinecarbonitrile are being studied for their potential use in polymer formulations. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6-(1H-Benzo[d]imidazol-2-yl)benzo[a]phenazin-5-ol: Another benzimidazole derivative with different functional groups.
1H-Benzo[d]imidazole-2-yl)aniline: A simpler benzimidazole compound with an aniline group.
Uniqueness
6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile is unique due to its combination of a benzimidazole ring with a piperidine and carbonitrile group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-Piperidinecarbonitrile, 6-(1H-benzimidazol-2-yl)-2-oxo-4-phenyl- is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Piperidinecarbonitrile, 6-(1H-benzimidazol-2-yl)-2-oxo-4-phenyl- is with a molecular weight of approximately 284.32 g/mol. The compound features a piperidine ring, a benzimidazole moiety, and a phenyl group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural features to 3-Piperidinecarbonitrile showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
Benzimidazole derivatives have also been investigated for their anticancer effects. In vitro studies suggest that 3-Piperidinecarbonitrile can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. One study reported that derivatives with the benzimidazole structure inhibited tumor growth in xenograft models .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer development. This inhibition could lead to reduced prostaglandin synthesis, thereby alleviating inflammation and potentially hindering tumor growth .
Case Study 1: Antimicrobial Efficacy
In a controlled study, several derivatives of benzimidazole were tested for antimicrobial efficacy against Candida albicans. The results indicated that compounds similar to 3-Piperidinecarbonitrile exhibited minimum inhibitory concentrations (MICs) comparable to standard antifungal agents. This suggests a potential therapeutic application in treating fungal infections .
Case Study 2: Anticancer Activity
A series of experiments involving human cancer cell lines (e.g., breast cancer MCF-7 cells) demonstrated that treatment with 3-Piperidinecarbonitrile resulted in significant cell death. Flow cytometry analyses revealed an increase in the proportion of cells undergoing apoptosis after treatment with the compound compared to control groups. These findings support the potential role of this compound in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for preparing 3-piperidinecarbonitrile derivatives with benzimidazole and phenyl substituents?
Methodological Answer: The synthesis of such derivatives typically involves multi-step condensation reactions. For example:
- Step 1: React 4-aminoacetophenone with sodium azide in glacial acetic acid to form a tetrazole-substituted intermediate .
- Step 2: Condense this intermediate with ethyl cyanoacetate, aromatic aldehydes (e.g., thiophen-2-yl), and ammonium acetate at 110°C to yield dihydropyridine-carbonitrile derivatives .
- Step 3: Introduce the benzimidazole moiety via cyclization or substitution reactions, leveraging electrophilic attack strategies (e.g., using chloroacetyl chloride under basic conditions) .
Q. Table 1: Key Reaction Conditions
Q. How are spectroscopic techniques applied to characterize the structural integrity of this compound?
Methodological Answer:
- FT-IR: Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .
- ¹H-NMR: Confirm aromatic proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm, benzimidazole NH at δ ~12 ppm) .
- ¹³C-NMR: Validate carbonitrile (C≡N) at δ ~115 ppm and carbonyl (C=O) at δ ~165 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar compounds?
Methodological Answer: Contradictions often arise from variations in substituents or assay conditions. For example:
Q. Table 2: Biological Activity vs. Substituents
| Substituent | MIC (µg/mL) | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Thiophen-2-yl | 2–4 | -8.5 | |
| 2,6-Dichlorophenyl | 8–16 | -6.2 |
Q. What computational approaches are recommended to elucidate the mechanism of action of this compound?
Methodological Answer:
- Molecular Docking: Use BIOVIA/Discovery Studio to model interactions with bacterial enzymes (e.g., Klebsiella pneumoniae β-lactamase). Key residues (e.g., Ser70, Glu166) should show hydrogen bonding with the carbonyl and nitrile groups .
- MD Simulations: Validate stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How do reaction conditions influence the regioselectivity of piperidinecarbonitrile derivatives?
Methodological Answer:
Q. Table 3: Solvent Impact on Regioselectivity
| Solvent | Major Product | Yield (%) | Reference |
|---|---|---|---|
| Methanol | Cyclized piperidinecarbonitrile | 75 | |
| DMF | Substituted benzimidazole | 68 |
Q. What safety protocols are critical for handling nitrile-containing intermediates?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
